Cas no 1806437-93-3 (1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine)

1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine is a specialized aromatic hydrazine derivative featuring both bromo and trifluoromethoxy substituents on the phenyl ring. This compound is valuable in synthetic organic chemistry, particularly as a versatile intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of the bromo group enhances reactivity for cross-coupling reactions, while the electron-withdrawing trifluoromethoxy moiety influences the electronic properties of the aromatic system, enabling selective functionalization. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for researchers developing novel chemical entities. The compound is typically handled under inert conditions to preserve its reactivity.
1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine structure
1806437-93-3 structure
Product Name:1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine
CAS No:1806437-93-3
MF:C7H6BrF3N2O
MW:271.034551143646
CID:4978945
Update Time:2025-06-12

1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine
    • Inchi: 1S/C7H6BrF3N2O/c8-4-1-2-5(13-12)6(3-4)14-7(9,10)11/h1-3,13H,12H2
    • InChI Key: JTTZWRIPBVTBAS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)OC(F)(F)F)NN

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 190
  • XLogP3: 3
  • Topological Polar Surface Area: 47.3

1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013014262-250mg
1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine
1806437-93-3 97%
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504.00 USD 2021-06-25
Alichem
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1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine
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1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine
1806437-93-3 97%
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Additional information on 1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine

Introduction to 1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine (CAS No. 1806437-93-3)

1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and electronic properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1806437-93-3, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The presence of both bromine and trifluoromethoxy substituents in its aromatic ring system imparts distinct reactivity, making it a valuable intermediate in organic synthesis and drug development.

The molecular structure of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine consists of a phenyl ring substituted at the 4-position with a bromine atom and at the 2-position with a trifluoromethoxy group. The hydrazine moiety at the 1-position further enhances its utility as a building block for more complex molecules. This arrangement not only influences its chemical behavior but also its potential biological activity, which is a critical consideration in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing halogenated aromatic rings and hydrazine functionalities. The bromo and trifluoromethoxy groups are particularly noteworthy, as they are known to modulate the electronic properties of the aromatic system, thereby affecting interactions with biological targets. This has led to extensive research into derivatives of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine as potential leads for new therapeutic agents.

One of the most compelling aspects of this compound is its role in the synthesis of heterocyclic scaffolds, which are prevalent in many drugs on the market today. The hydrazine group can participate in various reactions, such as condensation reactions with carbonyl compounds to form Schiff bases, which can then be further functionalized. Additionally, the presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for fine-tuning of reactivity, making it adaptable for diverse synthetic pathways.

Recent studies have highlighted the utility of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine in developing kinase inhibitors, particularly those targeting tyrosine kinases. The combination of halogenated aromatic rings and hydrazine moieties is well-suited for designing molecules that can interact with protein kinases through hydrogen bonding and hydrophobic interactions. Furthermore, the bromo substituent can serve as a handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of additional functional groups.

The influence of the trifluoromethoxy group on the electronic properties of the aromatic ring cannot be overstated. This group not only enhances lipophilicity but also influences metabolic stability, making it an attractive feature for drug candidates. In particular, trifluoromethoxy-substituted compounds have shown promise in improving pharmacokinetic profiles by reducing susceptibility to oxidative degradation. This has been observed in various therapeutic areas, including oncology and anti-inflammatory drug development.

From a synthetic chemistry perspective, 1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine offers a versatile platform for constructing more complex molecules. The hydrazine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acid chlorides, enabling the introduction of diverse side chains. Additionally, palladium-catalyzed cross-coupling reactions can be employed to attach aryl or vinyl groups to the aromatic ring system, expanding its structural diversity.

The pharmaceutical industry has been particularly interested in exploring derivatives of this compound due to their potential therapeutic effects. For instance, modifications at the hydrazine moiety can lead to compounds with enhanced binding affinity to biological targets. Furthermore, computational modeling studies have suggested that certain derivatives may exhibit improved selectivity over off-target proteins, reducing side effects associated with small-molecule drugs.

In conclusion,1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine (CAS No. 1806437-93-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,1-(4-Bromo-2-(trifluoromethoxy)phenyl)hydrazine is poised to play an increasingly important role in shaping future therapeutics.

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